4-[4-(4-morpholinyl)cyclohexyl]Benzenamine
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Overview
Description
4-[4-(4-morpholinyl)cyclohexyl]Benzenamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a morpholine ring attached to a cyclohexyl group, which is further connected to a phenylamine moiety. The presence of these functional groups imparts distinct chemical and biological characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-morpholinyl)cyclohexyl]Benzenamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate, which can be achieved through the hydrogenation of cyclohexene in the presence of a suitable catalyst.
Attachment of the Morpholine Ring: The cyclohexyl intermediate is then reacted with morpholine under controlled conditions to form the morpholinyl-cyclohexyl derivative.
Introduction of the Phenylamine Group: The final step involves the coupling of the morpholinyl-cyclohexyl derivative with a phenylamine precursor using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-morpholinyl)cyclohexyl]Benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The phenylamine moiety can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the phenylamine moiety.
Scientific Research Applications
4-[4-(4-morpholinyl)cyclohexyl]Benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-morpholinyl)cyclohexyl]Benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholin-4-yl-cyclohexyl)-methanol: A similar compound with a hydroxyl group instead of an amine group.
6-Fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine: A compound with a quinazoline ring and a fluorine atom.
Uniqueness
4-[4-(4-morpholinyl)cyclohexyl]Benzenamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylcyclohexyl)aniline |
InChI |
InChI=1S/C16H24N2O/c17-15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-9-11-19-12-10-18/h1-2,5-6,14,16H,3-4,7-12,17H2 |
InChI Key |
OBFZRACIMQDXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)N)N3CCOCC3 |
Origin of Product |
United States |
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